Posatirelin

Vue d'ensemble

Description

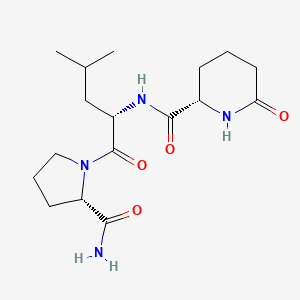

Posatirelin est un peptide synthétique connu pour son activité modulatrice sur les systèmes monoaminergiques et cholinergiques. Il a des effets neurotrophiques et a été étudié pour ses avantages potentiels dans le traitement des troubles cognitifs et moteurs associés au vieillissement ou à une perturbation de la neurotransmission centrale . This compound est également connu sous son nom chimique, L-pyro-2-aminoadipyl-L-leucyl-L-prolinamide .

Méthodes De Préparation

Posatirelin peut être synthétisé par diverses voies. Une méthode courante implique l'utilisation d'acide 2-pipéridinecarboxylique et de 6-oxo-2-pipéridinylcarbonyl-L-leucyl-L-prolinamide . Les conditions réactionnelles impliquent généralement l'utilisation de solvants tels que le diméthylsulfoxyde (DMSO) et des contrôles de température spécifiques pour garantir l'obtention du produit souhaité . Les méthodes de production industrielle peuvent varier, mais elles suivent généralement des voies de synthèse similaires avec des conditions optimisées pour une production à grande échelle .

Analyse Des Réactions Chimiques

Posatirelin subit plusieurs types de réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier la structure du peptide.

Substitution : this compound peut subir des réactions de substitution où des groupes fonctionnels spécifiques sont remplacés par d'autres.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants tels que le peroxyde d'hydrogène, des agents réducteurs tels que le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier la synthèse et la modification des peptides.

Médecine : This compound a été étudié pour ses avantages potentiels dans le traitement de la démence vasculaire et de la maladie d'Alzheimer à apparition tardive.

Industrie : This compound est utilisé dans le développement d'agents neuroprotecteurs et d'autres composés thérapeutiques.

Mécanisme d'action

This compound exerce ses effets par la modulation de divers systèmes de neurotransmission. Il augmente le renouvellement et la libération des catécholamines dans plusieurs zones du cerveau et améliore l'activité de la choline acétyltransférase dans le cortex cérébral . Le composé agit comme un agoniste des récepteurs de l'hormone de libération de la thyréostimuline et des récepteurs de l'hormone stimulant la thyroïde, conduisant à l'activation des récepteurs des acides aminés excitateurs et à des effets neurotrophiques subséquents .

Applications De Recherche Scientifique

Treatment of Vascular Dementia

Clinical Studies:

Multiple studies have demonstrated the efficacy of posatirelin in improving cognitive functions in patients with vascular dementia. A significant double-blind clinical trial assessed the effects of this compound compared to a placebo over a 12-week period. The study involved 360 elderly patients diagnosed with probable vascular dementia according to established criteria (NINDS-AIREN) .

Findings:

- Cognitive Improvement: Patients receiving this compound showed substantial improvements in intellectual performance, orientation, motivation, and memory as measured by the Gottfries-Bråne-Steen (GBS) Rating Scale and the Randt Memory Test .

- Long-lasting Effects: The benefits observed persisted even after the cessation of treatment, indicating a potential for cyclic administration .

Treatment of Alzheimer's Disease

Efficacy Analysis:

this compound has also been investigated for its effects on Alzheimer's disease. In a controlled study, researchers found that treatment with this compound led to improvements in both cognitive and functional abilities among patients suffering from this condition .

Outcome Measures:

- Primary Variables: Efficacy was primarily assessed using the GBS Rating Scale.

- Secondary Variables: The Rey Memory Test provided additional insights into memory retention and cognitive function .

Neuroprotective Effects

Mechanism of Action:

this compound's neuroprotective effects are attributed to its ability to modulate neurotransmitter systems and promote neurotrophic activity. Animal studies have indicated that it can enhance cognitive and behavioral functions post-focal ischemia .

Potential Benefits:

These properties suggest that this compound could serve as a beneficial adjunct therapy for patients experiencing cognitive decline due to neurodegenerative diseases.

Efficacy Results from Clinical Trials

| Study Type | Condition | Sample Size | Treatment Duration | Key Findings |

|---|---|---|---|---|

| Double-blind controlled trial | Vascular Dementia | 360 | 12 weeks | Significant improvement in GBS scores and memory tests; long-lasting effects post-treatment |

| Double-blind controlled trial | Alzheimer's Disease | 360 | 12 weeks | Improvements in cognitive and functional abilities; no significant adverse effects reported |

Safety Profile

The safety profile of this compound has been favorable across studies:

- Adverse Events: The incidence of adverse events was low (7.3%) among treated patients compared to controls .

- Tolerability: this compound was well-tolerated with minimal side effects reported during clinical trials .

Example Case Study: Vascular Dementia Patient

A notable case involved an elderly patient diagnosed with vascular dementia who underwent treatment with this compound. After three months of therapy:

- Cognitive Assessment: The patient demonstrated marked improvements in memory recall and orientation.

- Quality of Life: Enhanced daily functioning was reported by caregivers, indicating an overall improvement in quality of life.

Example Case Study: Alzheimer's Disease Patient

In another instance, a patient with Alzheimer's disease treated with this compound exhibited:

- Behavioral Changes: Reduction in agitation and improved mood stability.

- Functional Outcomes: Increased independence in daily activities was noted after treatment.

Mécanisme D'action

Posatirelin exerts its effects through modulation of various neurotransmission systems. It increases the turnover and release of catecholamines in several brain areas and enhances choline acetyltransferase activity in the cerebral cortex . The compound acts as an agonist for thyrotropin-releasing hormone receptors and thyroid-stimulating hormone receptors, leading to the activation of excitatory amino acid receptors and subsequent neurotrophic effects .

Comparaison Avec Des Composés Similaires

Posatirelin est unique en son genre par sa double activité modulatrice sur les systèmes monoaminergiques et cholinergiques. Les composés similaires comprennent :

Protirelin : Un analogue synthétique de l'hormone de libération de la thyréostimuline avec des effets neurotrophiques similaires.

Montirelin : Un autre analogue de l'hormone de libération de la thyréostimuline avec des propriétés neuroprotectrices.

This compound se distingue par sa combinaison spécifique d'activités neurotrophiques et modulatrices, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques .

Activité Biologique

Posatirelin (L-pyro-2-aminoadipyl-L-leucyl-L-prolinamide) is a synthetic peptide that serves as an analogue of thyrotropin-releasing hormone (TRH). It has garnered attention for its neurotrophic properties and potential therapeutic applications in cognitive impairments, particularly in conditions like vascular dementia and stroke recovery. This article delves into the biological activity of this compound, outlining its mechanisms, efficacy, and relevant case studies.

This compound exhibits a unique mechanism of action distinct from that of TRH. While TRH primarily influences hormonal pathways, this compound demonstrates enhanced central nervous system (CNS) effects. It modulates various neurotransmission systems, including cholinergic and catecholaminergic pathways, leading to improvements in cognitive functions and neuroprotection.

Key Mechanisms:

- Neurotrophic Effects : this compound promotes neuronal survival and growth, which is crucial for cognitive function recovery.

- Cholinergic Modulation : It enhances acetylcholine release, facilitating better memory and learning capabilities.

- Catecholaminergic Activity : The compound influences dopamine and norepinephrine systems, which are essential for attention and motivation.

Efficacy in Cognitive Impairments

Numerous studies have evaluated the efficacy of this compound in treating cognitive impairments. A multicenter, double-blind clinical trial involving patients with vascular dementia demonstrated significant improvements in cognitive performance compared to placebo controls.

Clinical Study Overview:

- Study Design : Double-blind, placebo-controlled trial.

- Participants : Patients diagnosed with probable vascular dementia.

- Treatment Duration : 12 weeks of intramuscular this compound (10 mg/ml) administration.

- Outcome Measures : Gottfries-Bråne-Steen Rating Scale, Randt Memory Test, Toulouse-Piéron Attention Test.

Results:

- Patients treated with this compound showed marked improvements in:

Animal Studies

Animal models have also provided insights into the biological activity of this compound. Research indicates that it enhances vigilance and counteracts cognitive decline in aged or memory-impaired rats.

Key Findings from Animal Studies:

- Improved Learning and Memory : this compound administration resulted in better performance on memory tasks.

- Neuroprotective Effects : The compound demonstrated protective effects on neurons both in vitro and in vivo .

Summary of Clinical Findings

| Study Type | Population | Treatment Duration | Key Outcomes |

|---|---|---|---|

| Clinical Trial | Vascular Dementia Patients | 12 weeks | Significant improvement in cognition |

| Animal Study | Memory-Impaired Rats | Varies | Enhanced learning and neuroprotection |

| Mechanism | Description |

|---|---|

| Neurotrophic Effects | Promotes neuronal growth and survival |

| Cholinergic Modulation | Enhances acetylcholine release |

| Catecholaminergic Activity | Influences dopamine/norepinephrine pathways |

Case Studies

One notable case study involved a patient with vascular dementia who exhibited substantial cognitive deficits. Following a treatment regimen with this compound, the patient demonstrated significant gains in memory recall and daily functioning. This case aligns with broader clinical findings that suggest this compound's potential as a therapeutic agent for cognitive impairments.

Propriétés

IUPAC Name |

(2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]-6-oxopiperidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N4O4/c1-10(2)9-12(17(25)21-8-4-6-13(21)15(18)23)20-16(24)11-5-3-7-14(22)19-11/h10-13H,3-9H2,1-2H3,(H2,18,23)(H,19,22)(H,20,24)/t11-,12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPNGIIPSQYKWQA-AVGNSLFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)N)NC(=O)C2CCCC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N)NC(=O)[C@@H]2CCCC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301318172 | |

| Record name | Posatirelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78664-73-0 | |

| Record name | Posatirelin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78664-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Posatirelin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078664730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Posatirelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | POSATIRELIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78U6302ARL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.